

A Technical Guide to the Synthesis and Properties of Glucosamine-15N Hydrochloride

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Compound of Interest

Compound Name: *Glucosamine-15N (hydrochloride)*

Cat. No.: *B583474*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and biological relevance of Glucosamine-15N hydrochloride. This isotopically labeled amino sugar is a powerful tool for tracing the metabolic fate of glucosamine and its incorporation into various biomolecules, offering valuable insights for research in glycobiology, metabolism, and drug development.

Physicochemical Properties

Glucosamine-15N hydrochloride is a stable, isotopically labeled form of glucosamine hydrochloride. The incorporation of the heavy nitrogen isotope (^{15}N) allows for its distinction from the naturally abundant ^{14}N -containing molecules in biological systems, primarily through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Property	Value	Reference
Chemical Formula	$C_6H_{13}^{15}NO_5 \cdot HCl$	[1]
Molecular Weight	216.63 g/mol	[1]
Isotopic Purity	≥ 98 atom % ^{15}N	[1]
Appearance	Solid	[1]
Optical Activity	$[\alpha]_{20/D} +72^\circ$ (c = 1 in H_2O)	[1]
Mass Shift	M+1 compared to unlabeled glucosamine	[1]

Synthesis of Glucosamine-15N Hydrochloride

The synthesis of Glucosamine-15N hydrochloride is typically achieved through the acid hydrolysis of ^{15}N -labeled chitin. Chitin, a polymer of N-acetylglucosamine, can be obtained from various biological sources, and the ^{15}N label is incorporated by providing the source organism with a ^{15}N -enriched nitrogen source during its growth.

Experimental Protocol: Acid Hydrolysis of ^{15}N -Chitin

This protocol is adapted from established methods for the hydrolysis of unlabeled chitin.[2][3]

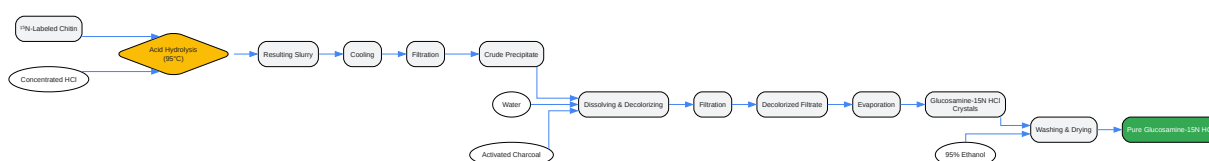
Materials:

- ^{15}N -labeled chitin (finely ground)
- Concentrated hydrochloric acid (HCl)
- Activated charcoal
- 95% Ethanol
- Water (deionized)

Procedure:

- **Digestion:** Suspend the finely ground ^{15}N -chitin in pre-warmed concentrated HCl. Heat the mixture to approximately 95°C with constant stirring. Maintain this temperature for a sufficient duration to achieve complete hydrolysis.[3] The reaction time may need to be optimized but is typically in the range of 60 to 90 minutes.[3]
- **Cooling and Filtration:** Allow the resulting slurry to cool to room temperature. Filter the precipitate.
- **Decolorization:** Dissolve the precipitate in water and add activated charcoal. Stir the solution at room temperature to decolorize it.
- **Filtration:** Filter the solution to remove the activated charcoal and any insoluble materials.
- **Crystallization:** Evaporate the filtrate to recover the solid Glucosamine- ^{15}N hydrochloride.
- **Washing and Drying:** Wash the crystals with 95% ethanol and dry them to obtain the final product.

Synthesis Workflow



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Figure 1: Synthesis workflow for Glucosamine- ^{15}N hydrochloride.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for confirming the identity and purity of Glucosamine-15N hydrochloride.

- ^1H NMR:** The proton NMR spectrum of glucosamine hydrochloride in D_2O shows characteristic signals for the anomeric protons. The α -anomer typically resonates around 5.45 ppm (d, $J \approx 3.6$ Hz), while the β -anomer appears at approximately 4.94 ppm (d, $J \approx 8.4$ Hz).[4] The remaining sugar protons resonate in the upfield region.
- ^{15}N NMR:** The ^{15}N chemical shifts for glucosamine are distinct for the α - and β -anomers. In one study, the ^{15}N chemical shift for the α -anomer of glucosamine was reported to be 34.4 ppm, while the β -anomer was observed at 32.9 ppm.[5]

Anomer	^1H Chemical Shift (ppm)	^{15}N Chemical Shift (ppm)	Reference
α	~5.45	~34.4	[4][5]
β	~4.94	~32.9	[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound. For Glucosamine-15N hydrochloride, the molecular ion will exhibit a mass-to-charge ratio (m/z) that is one unit higher than its unlabeled counterpart due to the presence of the ^{15}N isotope. The mass spectrum of unlabeled D-glucosamine shows a prominent peak at m/z 180.21, corresponding to the $[\text{M}-\text{Cl}]^+$ ion.[6] Therefore, for Glucosamine-15N hydrochloride, a corresponding peak would be expected at m/z 181.21.

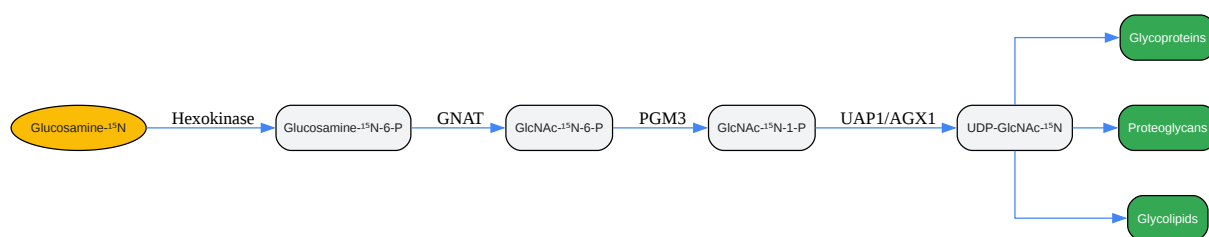
Species	Expected m/z (Unlabeled)	Expected m/z (¹⁵ N-Labeled)	Reference
[M-Cl] ⁺ of Glucosamine	180.21	181.21	[6]
Glucosamine Hydrochloride (M)	215.63	216.63	[1]

Biological Applications and Signaling Pathways

Glucosamine-15N hydrochloride serves as a valuable tracer in metabolic studies to elucidate the flux through various biosynthetic pathways.

Hexosamine Biosynthesis Pathway (HBP)

Glucosamine can enter the hexosamine biosynthesis pathway (HBP) directly, where it is phosphorylated to glucosamine-6-phosphate. This pathway ultimately leads to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the biosynthesis of glycoproteins, proteoglycans, and glycolipids.[7][8] By using ¹⁵N-labeled glucosamine, researchers can trace the incorporation of the nitrogen atom into these complex biomolecules, providing insights into the dynamics of their synthesis and turnover.[9][10]

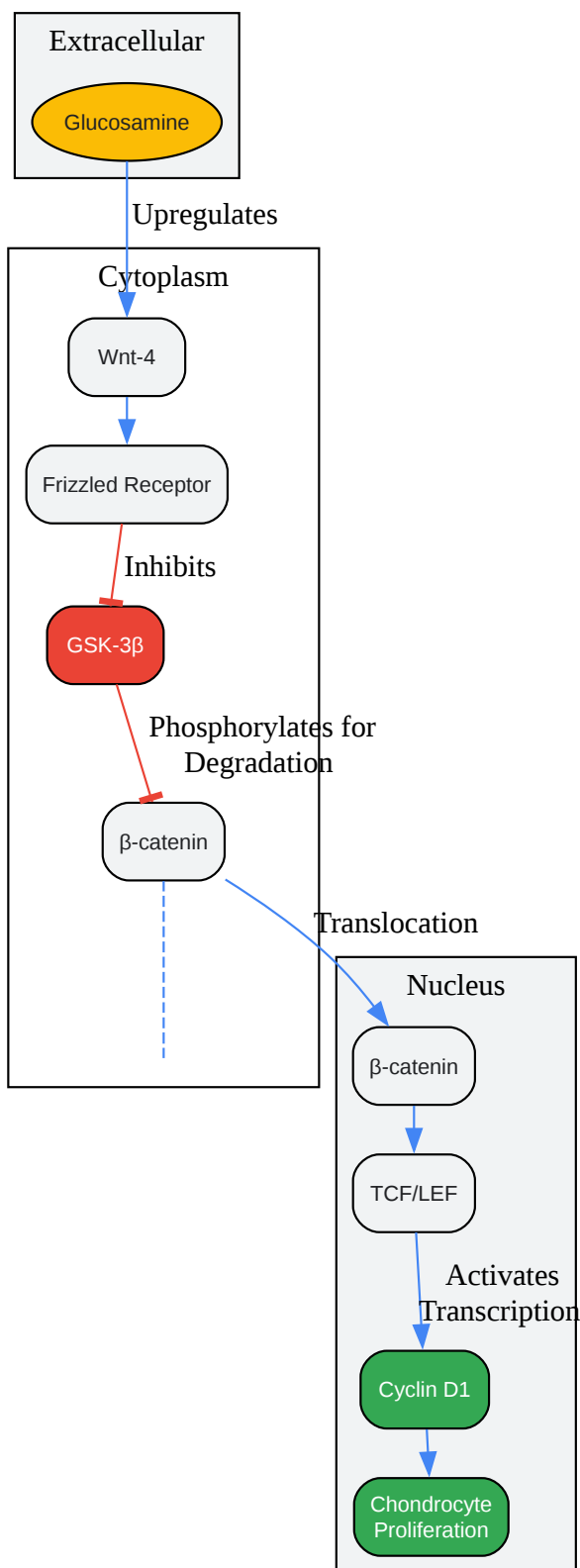


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Figure 2: Entry of Glucosamine-¹⁵N into the Hexosamine Biosynthesis Pathway.

Wnt/ β -catenin Signaling Pathway

Recent studies have indicated that glucosamine can promote chondrocyte proliferation through the Wnt/ β -catenin signaling pathway. Glucosamine treatment has been shown to upregulate the expression of key components of this pathway, including Wnt-4 and β -catenin, while downregulating glycogen synthase kinase-3 β (GSK-3 β). This leads to the nuclear translocation of β -catenin and the subsequent activation of target genes involved in cell proliferation, such as cyclin D1. The use of Glucosamine-15N hydrochloride can help in studies aimed at understanding the direct or indirect effects of glucosamine metabolism on the components of this signaling cascade.



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Figure 3: Glucosamine's influence on the Wnt/β-catenin signaling pathway.

Conclusion

Glucosamine-15N hydrochloride is an indispensable tool for researchers investigating the metabolic roles of glucosamine. Its synthesis via acid hydrolysis of ¹⁵N-labeled chitin is a feasible approach. The distinct physicochemical properties of this labeled compound, particularly its unique NMR and mass spectrometric signatures, allow for precise tracking within complex biological systems. This enables detailed studies of its involvement in critical cellular processes such as the hexosamine biosynthesis pathway and its influence on signaling cascades like the Wnt/ β -catenin pathway, ultimately contributing to a deeper understanding of glycosylation, metabolic regulation, and the development of novel therapeutic strategies.

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